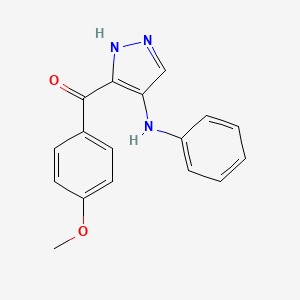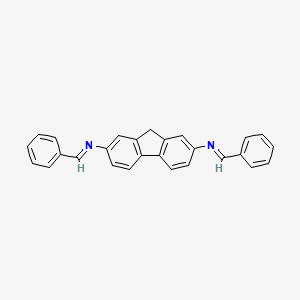
9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- is a chemical compound with the molecular formula C27H20N2. It is known for its unique structure, which includes a fluorene core substituted with diamine groups at the 2 and 7 positions, and phenylmethylene groups at the N2 and N7 positions. This compound has a molecular weight of 372.461 g/mol and a boiling point of 613.1°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- typically involves the reaction of 2,7-diaminofluorene with benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethylene groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of advanced materials such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes such as DNA replication and protein synthesis, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9H-fluorene-2,7-diamine,1,3-dibromo-
- 9H-fluorene-2,7-diamine,9,9-dimethyl-N2,N7-bis(3-methylphenyl)-N2,N7-diphenyl-
Uniqueness
Compared to similar compounds, 9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
7072-11-9 |
|---|---|
Molecular Formula |
C27H20N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[7-(benzylideneamino)-9H-fluoren-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C27H20N2/c1-3-7-20(8-4-1)18-28-24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)29-19-21-9-5-2-6-10-21/h1-14,16-19H,15H2 |
InChI Key |
YMZBHUHJIBQDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N=CC3=CC=CC=C3)C4=C1C=C(C=C4)N=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


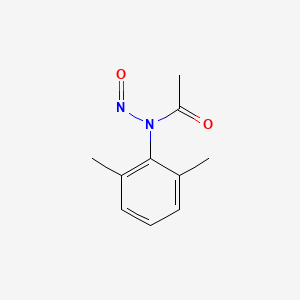
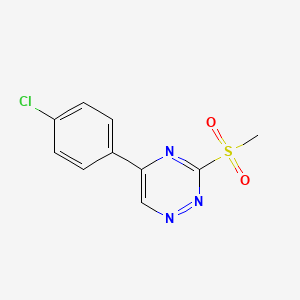
![N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine](/img/structure/B13999179.png)
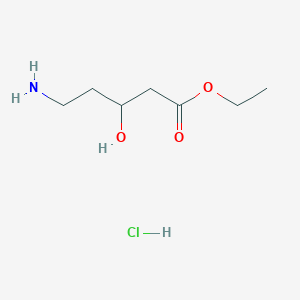
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
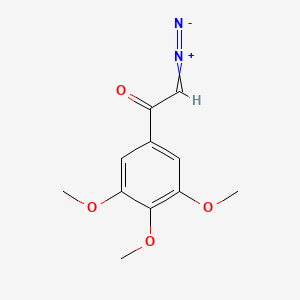
![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)
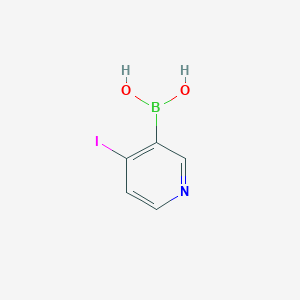
![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)

![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
